N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)19-9-7-14(8-10-19)12-18-17(20)15-5-4-6-16(11-15)21-3/h4-6,11,13-14H,7-10,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZHYNZAYWUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 1-isopropyl-4-piperidinemethanol. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The piperidine/piperazine linkers in these compounds modulate receptor selectivity.
- Substituents on the aromatic ring (e.g., trifluoromethoxy in , cyanoquinoline in ) influence metabolic stability and target engagement. The query compound’s simpler 3-methoxy group may prioritize CNS penetration over peripheral activity.
Pharmacological Profiles
*Estimated from structural similarity to CoPo-22.
†Inferred from piperidine/isopropyl group’s lipophilicity.
Key Observations :
- Compounds with piperazine/piperidine linkers and logP ~2.5 (e.g., Compounds 7 and 13) achieve optimal CNS penetration while minimizing nonspecific binding . The query compound’s logP likely falls in this range.
- Selectivity for specific receptors (e.g., D4 over D2/D3) is highly structure-dependent. The isopropyl group may reduce sigma1 receptor binding, a common off-target for piperazine derivatives .
Physicochemical and Pharmacokinetic Properties
The 3-methoxybenzamide scaffold generally confers moderate solubility and metabolic stability.
| Property | Query Compound | Compound 7 | CoPo-22 |
|---|---|---|---|
| Molecular Weight | ~320 g/mol* | 395 g/mol | 420 g/mol |
| logP | ~2.5† | 2.37 | ~3.0 |
| Synthetic Complexity | Moderate | High (radiolabeling) | High (cyanoquinoline core) |
*Calculated based on structure.
†Estimated from substituent contributions.
Key Observations :
- The query compound’s lower molecular weight compared to CoPo-22 may improve oral bioavailability.
- Isopropyl-piperidine substitution could enhance metabolic stability over ethyl-piperazine analogs, which may undergo oxidative N-dealkylation .
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxybenzamide, often referred to as a derivative of methoxybenzamide, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is primarily studied for its biological activity, particularly as an inhibitor of various enzymes and receptors involved in neurological and oncological disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that focus on optimizing the structure to enhance biological activity. The compound's structure allows it to interact with specific targets in the body, which is crucial for its efficacy as a therapeutic agent.
Key Structural Features:
- Isopropylpiperidine moiety: This component is critical for binding affinity to target receptors.
- Methoxy group: Enhances lipophilicity and may influence the compound's pharmacokinetics.
Inhibition of Choline Transporter
Research indicates that this compound exhibits potent inhibitory effects on the choline transporter (CHT). This inhibition is significant as it affects acetylcholine levels, thereby influencing neurotransmission.
Table 1: In Vitro Pharmacokinetic Parameters
| Compound | CL INT (mL/min/kg) | CL HEP (mL/min/kg) | PPB (Free Fraction) |
|---|---|---|---|
| N-(isopropylpiperidin-4-yl)methyl-3-methoxybenzamide | 43.7 | 29.4 | 0.48 |
CL INT: Intrinsic clearance; CL HEP: Predicted hepatic clearance; PPB: Plasma protein binding
The compound demonstrated low-to-moderate intrinsic clearance, indicating a favorable profile for further development as a pharmaceutical agent targeting neurological disorders .
Antiproliferative Activity
In addition to its effects on neurotransmission, this compound has been investigated for its antiproliferative properties against various cancer cell lines. The following findings highlight its potential in oncology:
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HCT116 (Colorectal) | 3.7 |
| H460 (Lung) | 2.2 |
These results indicate that this compound has selective activity against breast cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the mechanism of action and potential therapeutic applications:
- Mechanism of Action: The compound's ability to inhibit CHT suggests a noncompetitive inhibition model, where it binds to the transporter without competing with choline directly. This mechanism may lead to elevated levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Selectivity in Cancer Treatment: The selective antiproliferative activity against MCF-7 cells indicates that this compound could be developed into a targeted therapy for breast cancer, potentially reducing side effects associated with less selective chemotherapeutic agents.
Q & A
Q. How can multi-step synthetic routes be designed to minimize side products?
- Methodology :
- Protecting groups : Use Boc or Fmoc groups to shield amines during coupling steps .
- Flow chemistry : Continuous flow systems reduce intermediate isolation and improve reaction control .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, stoichiometry) to maximize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
